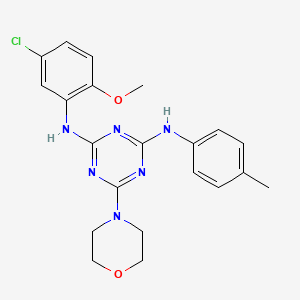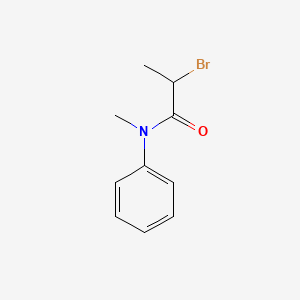
2-Bromo-n-methyl-n-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-n-methyl-n-phenylpropanamide is an organic compound with the molecular weight of 242.12 . It is also known as Br-MPA.
Synthesis Analysis
2-Bromo-N-phenyl-propanamide is an intermediate in the synthesis of Diampromide Hydrochloride, which is a ring-opened analog of Fentanyl . Fentanyl is an opioid analgesic with potency similar to morphine .Molecular Structure Analysis
The molecular formula of 2-Bromo-n-methyl-n-phenylpropanamide is C10H12BrNO . The InChI code is1S/C10H12BrNO/c1-12-10 (13)9 (11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3, (H,12,13) . Physical And Chemical Properties Analysis
2-Bromo-n-methyl-n-phenylpropanamide is a powder . It has a molecular weight of 242.12 .Applications De Recherche Scientifique
Rotational Isomers in Organic Synthesis
- Application : Study of rotational preferences in N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for precursors in asymmetric Hartwig oxindole cyclizations. The research focuses on understanding the stability of atropisomers and enantiomers under thermal and basic conditions, crucial for cyclization reactions (Mandel et al., 2013).
Chemoselective Synthesis
- Application : Exploration of the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against various electrophiles to chemoselectively produce hexahydro-4-pyrimidinones or oxazolidines. This study is significant for understanding the nucleophilic behavior and potential synthetic applications of similar compounds (Hajji et al., 2002).
Conformational Analysis and Spectroscopy
- Application : Experimental and quantum chemical investigation of the electronic properties and vibrational mode couplings of 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, an analogue of paracetamol. This research contributes to the understanding of the molecular structure and behavior of similar compounds (Viana et al., 2017).
Photochemical Applications
- Application : Analysis of photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. This study offers insights into the behavior of these compounds under irradiation, leading to various products and indicating potential applications in photochemistry (Nishio et al., 2005).
Antimicrobial Activity
- Application : Investigation of the antimicrobial properties of 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides. Although this study found low activity, it contributes to the broader research on the antimicrobial potential of similar compounds (Grishchuk et al., 2013).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known to be an intermediate in the synthesis of diampromide hydrochloride , a ring-opened analog of Fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system .
Mode of Action
Based on its role as an intermediate in the synthesis of opioid analgesics , it can be inferred that it may interact with opioid receptors, leading to changes in pain perception.
Biochemical Pathways
As an intermediate in the synthesis of opioid analgesics , it may indirectly influence the opioidergic pathways, which modulate pain signals in the nervous system.
Result of Action
As an intermediate in the synthesis of opioid analgesics , it may contribute to the overall analgesic effect of these drugs, which typically involves the reduction of pain signals in the nervous system.
Propriétés
IUPAC Name |
2-bromo-N-methyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZCCVBDAOBVPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-methyl-n-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

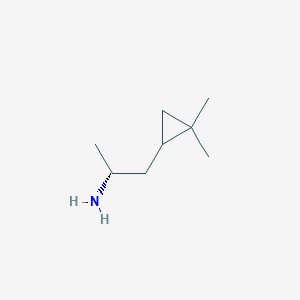
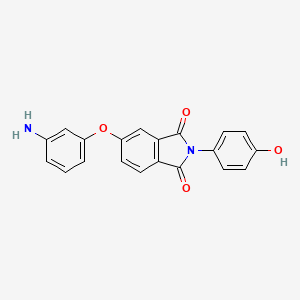
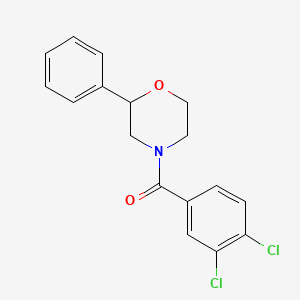
![(E)-1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2393334.png)
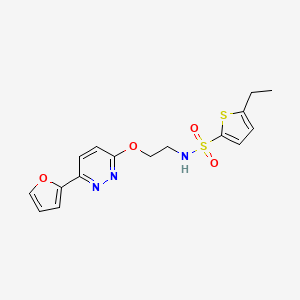
![2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2393337.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide](/img/structure/B2393338.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2393339.png)


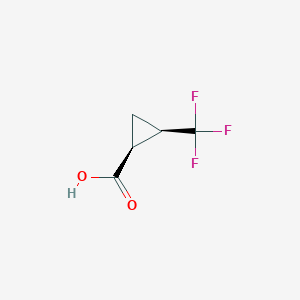
![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)

